![molecular formula C20H15N5 B5808544 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathway. JAK2/STAT3 pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development and progression of several diseases, including cancer, inflammation, and autoimmune disorders. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, inhibits the phosphorylation and activation of STAT3, which is downstream of JAK2. Inhibition of the JAK2/STAT3 pathway leads to the inhibition of cell proliferation, survival, and differentiation, which are all processes that are dysregulated in cancer and other diseases.
Biochemical and physiological effects:
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation and autoimmune disorders, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage.
实验室实验的优点和局限性
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for JAK2/STAT3 pathway inhibition, making it a useful tool for studying the role of this pathway in disease. However, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has limited stability in solution, which can affect its reproducibility in experiments.
未来方向
For research include optimizing the synthesis and formulation of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile to improve its bioavailability and pharmacokinetics, studying its mechanism of action in more detail, and exploring its potential as a combination therapy with other drugs.
合成方法
The synthesis of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile involves the reaction of 4-anilino-3-cyano-5-methylpyridine with 4-methylphenylamine in the presence of a base and a solvent. The reaction yields 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile as a yellow solid with a purity of over 99% and a molecular weight of 407.45 g/mol.
科学研究应用
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer. 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In inflammation and autoimmune disorders, 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of the disease.
属性
IUPAC Name |
4-anilino-2-(4-methylanilino)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-14-7-9-17(10-8-14)25-20-18(12-22)19(15(11-21)13-23-20)24-16-5-3-2-4-6-16/h2-10,13H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUVGARIUTHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2C#N)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)amino]-4-(phenylamino)pyridine-3,5-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)
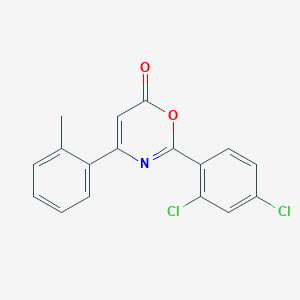
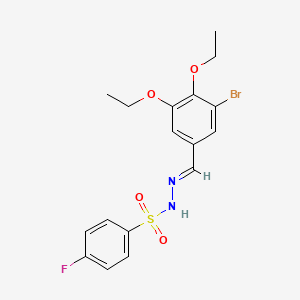
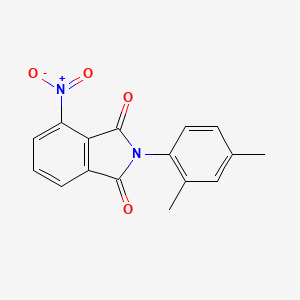
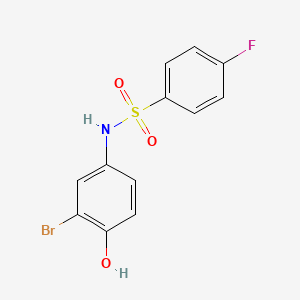
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
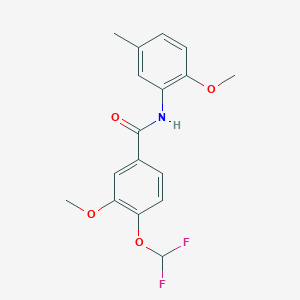
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
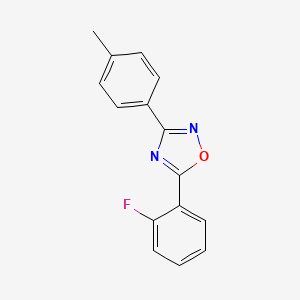
![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)